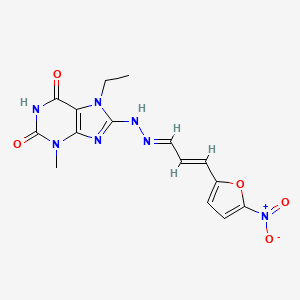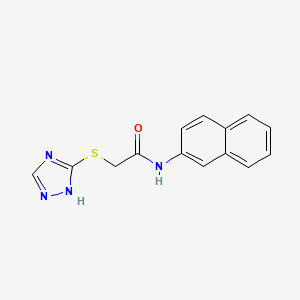
N-(4-chlorophenyl)-N-ethyl-N'-phenylthiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-N-ethyl-N'-phenylthiourea, commonly known as CCT or Thiourea, is a chemical compound that has been widely used in scientific research. This compound is a thiourea derivative that has been synthesized using various methods. CCT has been found to have several biochemical and physiological effects, making it useful in many research applications.
作用机制
The mechanism of action of CCT is not fully understood. It is believed to inhibit the growth of cancer cells by interfering with the DNA synthesis process. CCT has been found to bind to the DNA molecule, preventing the replication of cancer cells. It has also been found to inhibit the activity of certain enzymes involved in the growth and division of cancer cells.
Biochemical and Physiological Effects:
CCT has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, as well as the growth of certain bacteria and fungi. CCT has also been found to have antioxidant properties, which may help to protect cells from damage caused by free radicals. Additionally, CCT has been found to have anti-inflammatory properties, which may help to reduce inflammation in the body.
实验室实验的优点和局限性
One of the advantages of using CCT in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a useful tool for investigating the mechanism of action of various drugs and for developing new drugs for the treatment of cancer. However, there are also limitations to using CCT in lab experiments. For example, CCT is a toxic compound that can be harmful if not handled properly. Additionally, the synthesis of CCT is a complex process that requires specialized equipment and expertise.
未来方向
There are many future directions for the use of CCT in scientific research. One area of research is the development of new drugs for the treatment of cancer. CCT has been found to have potent anticancer activity, and researchers are investigating ways to improve its effectiveness and reduce its toxicity. Another area of research is the investigation of the effects of CCT on the human body. Researchers are studying the biochemical and physiological effects of CCT to better understand its potential uses in medicine. Additionally, researchers are investigating the potential of CCT as an environmental pollutant, and its effects on human health.
Conclusion:
In conclusion, CCT is a chemical compound that has been widely used in scientific research for its ability to inhibit the growth of cancer cells. It has several biochemical and physiological effects, making it useful in many research applications. The synthesis of CCT is a complex process that requires careful attention to detail. Although there are advantages to using CCT in lab experiments, there are also limitations to its use. Researchers are investigating many future directions for the use of CCT in scientific research, including the development of new drugs for the treatment of cancer and the investigation of its effects on human health.
合成方法
CCT can be synthesized using various methods, including the reaction of 4-chloroaniline with ethyl isothiocyanate and phenyl isothiocyanate in the presence of a base. Another method involves the reaction of 4-chloroaniline with thiourea in the presence of a base and an oxidizing agent. The synthesis of CCT is a complex process that requires careful attention to detail to ensure the purity of the final product.
科学研究应用
CCT has been widely used in scientific research for its ability to inhibit the growth of cancer cells. It has also been found to have antifungal and antibacterial properties. CCT has been used in studies to investigate the mechanism of action of various drugs and to develop new drugs for the treatment of cancer and other diseases. CCT has also been used in studies to investigate the effects of environmental pollutants on human health.
属性
IUPAC Name |
1-(4-chlorophenyl)-1-ethyl-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2S/c1-2-18(14-10-8-12(16)9-11-14)15(19)17-13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWIVGNWPHRLQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=C(C=C1)Cl)C(=S)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-1-ethyl-3-phenylthiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2-dimethyl-N-{4-[(4-nitrophenyl)thio]phenyl}propanamide](/img/structure/B5779927.png)

![N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide](/img/structure/B5779938.png)
![1-[bis(4-fluorophenyl)methyl]-4-(cyclopropylcarbonyl)piperazine](/img/structure/B5779949.png)

![N-{2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5779971.png)

![2-[4-(2,5-dimethylbenzyl)-1-piperazinyl]ethanol](/img/structure/B5779980.png)
![8H-cyclohepta[b]quinoxalin-8-one oxime](/img/structure/B5780007.png)
![N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5780012.png)

![3-({[4-(1,1-dimethylpropyl)phenoxy]acetyl}amino)benzoic acid](/img/structure/B5780023.png)
amino]methyl}-5-methoxyphenol](/img/structure/B5780030.png)